molecular formula C16H19N5O4 B11031842 2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid

2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid

Cat. No.: B11031842
M. Wt: 345.35 g/mol
InChI Key: DXRXRRHVAVODDE-UHFFFAOYSA-N
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Description

2-[2-(Methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid is a complex organic compound featuring a fused triazolo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid typically involves multi-step organic synthesis The process begins with the preparation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and triazole intermediates

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient reaction scaling, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ketone group in the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine ring can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxymethyl group.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The triazolo-pyrimidine core is known to interact with various biological targets, making it a valuable scaffold for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide: Similar in structure but with different substituents, affecting its chemical properties and applications.

    1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: Another triazolo-pyrimidine derivative with distinct functional groups, leading to different reactivity and biological activity.

Uniqueness

2-[2-(Methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid is unique due to its specific combination of functional groups and ring systems

Properties

Molecular Formula

C16H19N5O4

Molecular Weight

345.35 g/mol

IUPAC Name

2-[4-(methoxymethyl)-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]-4-methylpentanoic acid

InChI

InChI=1S/C16H19N5O4/c1-9(2)6-12(15(23)24)20-5-4-11-10(14(20)22)7-17-16-18-13(8-25-3)19-21(11)16/h4-5,7,9,12H,6,8H2,1-3H3,(H,23,24)

InChI Key

DXRXRRHVAVODDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)N1C=CC2=C(C1=O)C=NC3=NC(=NN23)COC

Origin of Product

United States

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